2-Azidoquinoxaline
Overview
Description
2-Azidoquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their fused benzene and pyrazine rings, making them significant in various chemical and biological applications. This compound, in particular, has garnered attention due to its unique azido functional group, which imparts distinct reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidoquinoxaline typically involves the reaction of quinoxaline derivatives with sodium azide. One common method includes the reaction of 2-chloroquinoxaline with sodium azide in a polar solvent such as dimethylformamide at elevated temperatures. This reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow systems are often employed to ensure safety and efficiency, given the potentially explosive nature of azides. These systems allow for better control of reaction conditions and minimize the risk associated with handling azides .
Chemical Reactions Analysis
Types of Reactions: 2-Azidoquinoxaline undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (Huisgen cycloaddition).
Substitution: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Cycloaddition: Alkynes, copper catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 2-Aminoquinoxaline.
Cycloaddition: 1,2,3-Triazoloquinoxaline derivatives.
Substitution: Quinoxaline derivatives with different substituents replacing the azido group
Scientific Research Applications
2-Azidoquinoxaline has found applications in several scientific fields:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential in drug development, particularly in the synthesis of triazole-containing pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Azidoquinoxaline largely depends on the specific application and the chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles such as alkynes to form triazoles. These reactions often proceed via a concerted mechanism, where the azido group and the alkyne simultaneously form new bonds, resulting in the triazole ring .
Comparison with Similar Compounds
- 2-Azidopyridine
- 2-Azidopyrimidine
- 2-Azidobenzimidazole
Comparison: 2-Azidoquinoxaline is unique due to its fused benzene and pyrazine rings, which provide distinct electronic properties compared to other azido-substituted heterocycles. For example, 2-Azidopyridine and 2-Azidopyrimidine lack the fused ring structure, resulting in different reactivity and applications. Additionally, the presence of the azido group in this compound allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-azidoquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-13-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJRCOPLEYEZOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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